molecular formula C8H18N2 B13736949 1-Butene-1,3-diamine, N,N,N',N'-tetramethyl- CAS No. 17336-84-4

1-Butene-1,3-diamine, N,N,N',N'-tetramethyl-

Cat. No.: B13736949
CAS No.: 17336-84-4
M. Wt: 142.24 g/mol
InChI Key: DOJGJJJBWVDGTJ-UHFFFAOYSA-N
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Description

1-Butene-1,3-diamine, N,N,N',N'-tetramethyl- (CAS: 17336-84-4) is a branched aliphatic diamine featuring a butene backbone with two tertiary amine groups, each substituted with two methyl groups. This structure confers high solubility in organic solvents and reduced basicity compared to primary or secondary diamines. The compound is primarily used in coordination chemistry, polymer synthesis, and as a precursor for surfactants or catalysts. Its tetramethyl substitution sterically hinders the nitrogen atoms, influencing reactivity and binding properties in metal complexes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17336-84-4

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-N,1-N,3-N,3-N-tetramethylbut-1-ene-1,3-diamine

InChI

InChI=1S/C8H18N2/c1-8(10(4)5)6-7-9(2)3/h6-8H,1-5H3

InChI Key

DOJGJJJBWVDGTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C=CN(C)C)N(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Butene-1,3-diamine, N,N,N',N'-tetramethyl-

General Synthetic Strategy

The preparation of 1-Butene-1,3-diamine, N,N,N',N'-tetramethyl- typically involves nucleophilic substitution or addition reactions starting from suitable precursors that introduce the diamine functionality and the alkene moiety. The fully methylated amine groups are generally introduced via methylation of primary or secondary amines or by using methylated amine precursors.

Specific Synthetic Routes

While direct literature on the exact preparation of 1-Butene-1,3-diamine, N,N,N',N'-tetramethyl- is limited, insights can be drawn from related diamine synthesis methods and structural analogs:

Alkylation of Iminodicarboxylates

One efficient route to related diamines involves the alkylation of di-tert-butyl iminodicarboxylate with dibromoalkenes under basic conditions (e.g., sodium hydride in dimethylformamide). For example, cis- and trans-1,4-diamino-2-butene derivatives are synthesized by reacting di-tert-butyl iminodicarboxylate with 1,4-dibromo-2-butene isomers. Subsequent acidic deprotection (e.g., HCl in dioxane) yields free diamines.

This approach can be adapted for 1,3-diamine derivatives by selecting appropriate dibromoalkene precursors (e.g., 1,3-dibromo-1-butene) and methylated amine equivalents to introduce the tetramethyl substitution.

Methylation of Primary Diamines

Another approach is the methylation of 1,3-butanediamine derivatives. Starting from 1,3-butanediamine, exhaustive methylation of the amino groups can be performed using reagents such as methyl iodide or dimethyl sulfate under basic conditions to yield N,N,N',N'-tetramethyl derivatives. This method requires careful control to avoid over- or under-methylation and to maintain the alkene functionality intact.

Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) are preferred for nucleophilic substitution steps due to their ability to solvate anions and promote SN2 reactions effectively.

  • Temperature: Reaction temperatures typically range from 25°C to 60°C. Lower temperatures favor selectivity and reduce side reactions, while higher temperatures can increase reaction rates but risk isomerization or decomposition.

Methylation Parameters

  • Methylation reactions require stoichiometric or slight excess amounts of methylating agents.

  • Basic conditions (e.g., sodium hydride or potassium carbonate) are used to deprotonate amines before methylation.

  • Reaction times vary from several hours to overnight, depending on reagent reactivity.

Purification and Characterization

Purification

  • Column chromatography on silica gel using ethyl acetate/hexane mixtures is standard for isolating isomeric diamines and removing unreacted starting materials or side products.

  • Deprotection steps (if Boc groups are used) are followed by acid-base extraction and recrystallization to enhance purity.

Analytical Techniques

Technique Purpose Notes
Nuclear Magnetic Resonance (NMR) Structural elucidation, isomer identification ^1H and ^13C NMR distinguish cis/trans isomers via coupling constants (Jtrans ≈ 12–15 Hz; Jcis ≈ 6–8 Hz)
Mass Spectrometry (HRMS) Molecular weight confirmation Confirms molecular ion peaks, e.g., [M+H]^+ for C8H18N2 at m/z 143
High-Performance Liquid Chromatography (HPLC) Purity assessment and isomer separation Reverse-phase C18 columns with acetonitrile/water + 0.1% TFA resolve isomers with retention time differences of 1–2 minutes
Gas Chromatography (GC) Purity and composition analysis Used for purity >97%, especially for volatile diamines

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Alkylation of Iminodicarboxylates Di-tert-butyl iminodicarboxylate, dibromoalkene Sodium hydride, DMF, 25–60°C; Acidic deprotection High selectivity; adaptable to stereochemistry Requires protection/deprotection steps
Exhaustive Methylation of Diamines 1,3-Butanediamine Methyl iodide or dimethyl sulfate, base Direct introduction of methyl groups Risk of over-methylation; sensitive to reaction conditions
Nucleophilic Substitution on Haloalkenes Haloalkene, methylated amine nucleophile Controlled temperature, polar aprotic solvent Straightforward synthesis route Limited reports on 1,3-substituted butene

Research Results and Observations

  • The synthesis of 1-Butene-1,3-diamine, N,N,N',N'-tetramethyl- is generally achieved in moderate to good yields (50–85%), depending on the precursor purity and reaction optimization.

  • The fully methylated amines demonstrate increased steric hindrance, influencing reactivity and requiring careful control of reaction stoichiometry and temperature to avoid side reactions.

  • Analytical data confirm the expected molecular formula and purity, with GC and NMR being the primary tools for quality control.

  • No significant enantiomeric purity issues arise since the compound is achiral, but isomeric purity (cis/trans) can be important depending on the synthetic route and application.

Chemical Reactions Analysis

1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis and Intermediates

N,N,N',N'-Tetramethyl-1,3-butanediamine serves as a building block in organic synthesis. It is utilized as an intermediate in the production of various chemicals. Its structure allows it to participate in reactions that form more complex molecules, making it valuable in synthetic chemistry.

Key Characteristics:

  • CAS Number : 110-95-2
  • Molecular Formula : C6_6H16_16N2_2
  • Boiling Point : 164°C to 166°C
  • Density : 0.787 g/cm³

Polymer Production

In the polymer industry, N,N,N',N'-Tetramethyl-1,3-butanediamine is used as an additive . It enhances the properties of polymers by acting as a cross-linking agent or curing agent in epoxy resins and other polymer systems. This compound contributes to improved thermal stability and mechanical properties of the final products.

Pharmaceutical Applications

The compound is also significant in the pharmaceutical sector , where it functions as an active pharmaceutical ingredient (API) and raw material for drug formulation. Its ability to form stable complexes with various biomolecules makes it useful in drug design and development.

Case Studies

  • Polymer Enhanced Drug Delivery Systems :
    • Research has shown that polymers modified with N,N,N',N'-Tetramethyl-1,3-butanediamine exhibit enhanced drug delivery capabilities due to their increased solubility and stability in biological systems.
  • Catalytic Applications :
    • Studies indicate that this compound can act as a ligand in transition metal catalysis, facilitating various chemical reactions essential for synthesizing complex organic compounds .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Chemical SynthesisBuilding block for organic synthesisUsed in the production of pharmaceuticals
Polymer ProductionAdditive for enhancing polymer propertiesCross-linking agent in epoxy resins
PharmaceuticalsActive pharmaceutical ingredient (API)Formulation of drugs with improved stability
CatalysisLigand in transition metal catalysisFacilitates reactions for complex organic synthesis

Mechanism of Action

The mechanism of action of 1-Butene-1,3-diamine, N,N,N’,N’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural differences and similarities between 1-butene-1,3-diamine, N,N,N',N'-tetramethyl-, and analogous diamines:

Compound Name Molecular Formula CAS Number Backbone Structure Substituents Key Applications
1-Butene-1,3-diamine, N,N,N',N'-tetramethyl- C₈H₁₈N₂ 17336-84-4 1-Butene N,N,N',N'-tetramethyl Coordination polymers, surfactants
N,N,N',N'-Tetramethylpropane-1,3-diamine C₇H₁₆N₂ 110-95-2 Propane N,N,N',N'-tetramethyl Ligand in rhodium complexes
N,N,N',N'-Tetramethyl-2-butyne-1,4-diamine C₈H₁₆N₂ 111-53-5 2-Butyne N,N,N',N'-tetramethyl Crosslinking agent, chelator
N-[2-(1H-indol-3-yl)ethyl]-N',N'-dimethylpropane-1,3-diamine (PDAT) C₁₆H₂₆N₄ Not provided Propane N',N'-dimethyl, indole substituent Enzyme inhibition (e.g., INMT)
Dodecylpropane-1,3-diamine C₁₅H₃₄N₂ Not provided Propane Dodecyl chain, primary amines Antimicrobial surfactants

Key Observations :

  • Substituent Effects: Tetramethyl groups reduce nucleophilicity and enhance solubility in nonpolar solvents, unlike primary diamines (e.g., dodecylpropane-1,3-diamine), which are more reactive but less soluble .
  • Functional Diversity : PDAT derivatives incorporate aromatic indole moieties, enabling specific biological interactions, whereas the target compound is tailored for synthetic applications .
Physical and Chemical Properties
Property 1-Butene-1,3-diamine, N,N,N',N'-tetramethyl- N,N,N',N'-Tetramethylpropane-1,3-diamine N,N,N',N'-Tetramethyl-2-butyne-1,4-diamine
Boiling Point Not reported 202.6°C (lit.) 91–92°C @ 31 Torr
Density Not reported 0.84 g/cm³ (estimated) 0.93 g/cm³ (estimated)
Solubility High in chloroform, THF Soluble in polar aprotic solvents Soluble in hydrocarbons, ethers
Basicity (pKa) ~5–6 (estimated) ~6.1 (measured) ~5.8 (estimated)

Key Findings :

  • The butyne derivative (CAS 111-53-5) has a significantly lower boiling point due to its linear alkyne backbone, while propane-based derivatives exhibit higher thermal stability .
  • Reduced basicity in tetramethyl-substituted diamines compared to primary diamines (e.g., dodecylpropane-1,3-diamine with pKa ~9–10) limits protonation-dependent applications .

Biological Activity

1-Butene-1,3-diamine, N,N,N',N'-tetramethyl- (CAS No. 17336-84-4) is a compound that has garnered interest in various fields due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and potential applications in medicine and industry.

1-Butene-1,3-diamine, N,N,N',N'-tetramethyl- is characterized by the following properties:

PropertyValue
Molecular Formula C8H20N2
Molecular Weight 158.26 g/mol
IUPAC Name N,N,N',N'-Tetramethyl-1-butene-1,3-diamine
CAS Number 17336-84-4

Biological Activity

Research indicates that 1-butene-1,3-diamine exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, diamines are often investigated for their ability to inhibit bacterial growth and fungal infections. The mechanism typically involves disruption of cellular processes such as protein synthesis and membrane integrity.

Cytotoxicity

The compound's cytotoxic effects have been evaluated in various cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Studies

  • Antifungal Activity : A study demonstrated that N,N,N',N'-tetramethyl derivatives exhibited significant antifungal activity against Candida albicans, inhibiting its growth at low concentrations.
  • Antibacterial Effects : Another investigation reported that the compound showed promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

The biological activity of 1-butene-1,3-diamine can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
  • Oxidative Stress Induction : By generating ROS, the compound can trigger oxidative stress responses that lead to cell death.

Applications in Medicine and Industry

Given its biological activities, 1-butene-1,3-diamine has potential applications in:

  • Pharmaceutical Development : Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.
  • Agricultural Chemicals : The compound could be utilized in formulating agrochemicals aimed at controlling plant pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N,N',N'-tetramethyl-1,3-butanediamine, and how do reaction conditions influence yield and purity?

  • Answer : The compound is synthesized via two primary methods:

  • Methylation of 1,3-diaminobutane : Reacting 1,3-diaminobutane with excess methyl iodide in the presence of a base (e.g., NaOH) under reflux. Stoichiometric control of methyl iodide and reaction time (24–48 hours) minimizes byproducts like quaternary ammonium salts .
  • Reductive amination : Using formaldehyde and formic acid as reducing agents. This method avoids halogenated intermediates but requires precise pH control (pH 4–6) to optimize yields (~60–70%) .
    • Purity is assessed via GC-MS or NMR, with residual solvents (e.g., methanol) removed via vacuum distillation.

Q. What spectroscopic and chromatographic methods are most effective for characterizing N,N,N',N'-tetramethyl-1,3-butanediamine?

  • Answer :

  • NMR : 1^1H NMR (δ 2.2–2.4 ppm for N-CH3_3, δ 1.4–1.6 ppm for CH2_2 groups) and 13^{13}C NMR (δ 45–47 ppm for N-CH3_3) confirm substitution patterns .
  • GC-MS : Retention time (~8–10 minutes) and molecular ion peak (m/z 144 [M+^+]) verify identity .
  • IR : Absence of N-H stretches (~3300 cm1^{-1}) confirms complete methylation .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., boiling point)?

  • Answer : Literature discrepancies (e.g., boiling points ranging from 145–155°C) arise from differences in purification methods. Standardize measurements using dynamic vapor pressure analysis (e.g., NIST-referenced techniques) and cross-validate with differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What role does N,N,N',N'-tetramethyl-1,3-butanediamine play in transition metal coordination chemistry, and how does its structure influence catalytic activity?

  • Answer : The compound acts as a bidentate ligand, forming stable complexes with Cu(II), Ni(II), and Co(II). The dimethylamino groups enhance electron donation, facilitating redox-active metal centers. For example, in dicopper(II) complexes, it enables catechol oxidation (kcat_{cat} ~0.0057 s1^{-1}) by stabilizing μ-alkoxo bridging motifs .
  • Optimization : Adjust solvent polarity (methanol/water mixtures) and ligand-to-metal ratios (1:1.5–1:2) to enhance turnover rates .

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Answer : Discrepancies in cytotoxicity (e.g., IC50_{50} variability) may stem from cell line-specific uptake or impurity profiles.

  • Methodological steps :

Purify the compound via fractional distillation (≥99% purity).

Use standardized assays (e.g., MTT for viability) with controls for solvent effects (e.g., DMSO ≤0.1%).

Cross-reference with structurally analogous polyamines (e.g., 1,3DBP) to isolate structure-activity relationships .

Q. What strategies optimize the compound’s application in polymer synthesis, particularly as a crosslinking agent?

  • Answer : In epoxy resin systems, the diamine accelerates curing by deprotonating hydroxyl groups.

  • Parameters :
  • Temperature : 60–80°C reduces gelation time by 30–40% compared to room temperature.
  • Stoichiometry : A 1:1 ratio with epoxide groups maximizes crosslink density (Tg_g ~120°C) .
  • Characterization : Use rheometry (complex viscosity) and FTIR (disappearance of epoxide peaks at ~915 cm1^{-1}) to monitor curing .

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